Methyl 3-(bromomethyl)benzimidate
Description
Properties
CAS No. |
1196152-66-5 |
|---|---|
Molecular Formula |
C9H10BrNO |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)benzenecarboximidate |
InChI |
InChI=1S/C9H10BrNO/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,11H,6H2,1H3 |
InChI Key |
AAZOXBWZNQZAPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=CC(=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Radical bromination of 3-methylbenzonitrile involves the use of bromine ($$ \text{Br}_2 $$) or $$ N $$-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism:
- Initiation : AIBN decomposes under heat to generate radicals, which abstract a hydrogen atom from the methyl group of 3-methylbenzonitrile, forming a benzyl radical.
- Propagation : The benzyl radical reacts with bromine to yield 3-(bromomethyl)benzonitrile and a bromine radical, perpetuating the chain reaction.
Optimal conditions include refluxing in dichloromethane or carbon tetrachloride at 70–80°C for 8–12 hours. The use of halogenated solvents enhances bromine solubility and stabilizes reactive intermediates.
Yield and Byproduct Management
Under controlled conditions, this step achieves yields of 75–85%. Key byproducts include di-brominated derivatives, which form due to over-bromination. These are minimized by:
- Maintaining a stoichiometric ratio of bromine to substrate (1:1).
- Employing excess AIBN (10–15 mol%) to ensure rapid initiation.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| $$ \text{Br}_2 $$ | $$ \text{CH}2\text{Cl}2 $$ | 70 | 78 | 92 |
| NBS | $$ \text{CCl}_4 $$ | 80 | 82 | 95 |
Pinner Reaction for Imidate Formation
The second stage converts 3-(bromomethyl)benzonitrile into the target imidate ester via the Pinner reaction. This classical method transforms nitriles into imino ethers, which are subsequently alcoholized to imidates.
Reaction Protocol
- Formation of the Imino Ether : 3-(Bromomethyl)benzonitrile is treated with anhydrous hydrogen chloride ($$ \text{HCl} $$) in methanol, forming the intermediate imino ether hydrochloride.
$$
\text{Ar-CN} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Ar-C(=\overset{+}{NH}2)OCH}_3 \cdot \text{Cl}^-
$$ - Alcoholysis : The hydrochloride salt is neutralized with a base (e.g., $$ \text{Na}2\text{CO}3 $$) in methanol, yielding this compound.
Critical Parameters :
Yield Optimization
Yields for this step range from 65–75%. Key improvements include:
- Using freshly distilled methanol to avoid water contamination.
- Gradual addition of $$ \text{HCl} $$ gas to prevent localized overheating.
Alternative Synthetic Routes
Direct Bromination of Methyl Benzoate Derivatives
An alternative approach involves brominating methyl 3-methylbenzoate, followed by transamination. However, this method faces challenges:
- The ester group deactivates the aromatic ring, requiring harsher bromination conditions (e.g., $$ \text{FeBr}_3 $$ as a catalyst).
- Lower yields (50–60%) due to competing ester hydrolysis.
Microwave-Assisted Synthesis
Recent advancements explore microwave irradiation to accelerate the bromination step. Preliminary data suggest a 20% reduction in reaction time and a 5–10% increase in yield compared to conventional heating.
Industrial Scale-Up Considerations
Large-scale production demands modifications for safety and efficiency:
- Continuous Flow Reactors : Mitigate exothermic risks during bromination and improve heat dissipation.
- Automated Quenching Systems : Neutralize excess bromine using sodium thiosulfate to prevent runaway reactions.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 500 mL | 500 L |
| Cooling Method | Ice Bath | Jacketed Reactor |
| Bromine Addition | Manual | Automated Pump |
| Yield | 80% | 75% |
Analytical Characterization
Purity and structural integrity are verified via:
- NMR Spectroscopy : $$ ^1\text{H} $$ NMR shows characteristic peaks at $$ \delta $$ 4.42 ppm (CH$$2$$Br) and $$ \delta $$ 3.85 ppm (OCH$$3$$).
- Mass Spectrometry : Molecular ion peak at $$ m/z $$ 229.07 confirms the molecular weight.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(bromomethyl)benzimidate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: The major product is methyl 3-methylbenzoate.
Scientific Research Applications
Methyl 3-(bromomethyl)benzimidate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)benzimidate primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Methyl 3-(bromomethyl)benzoate is compared to positional isomers and derivatives with modified substituents (Table 1).
Table 1: Structural and Functional Comparisons
Biological Activity
Methyl 3-(bromomethyl)benzimidate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H9BrN2O2. The presence of the bromomethyl group is significant for its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, benzimidazole derivatives have been documented to show activity against various bacterial strains, including those resistant to conventional antibiotics . The bromomethyl group may enhance these properties by facilitating interactions with microbial enzymes or receptors.
Anticancer Activity
Benzimidazole derivatives are also explored for their anticancer potential. A study on related compounds demonstrated that they could inhibit cell proliferation in several cancer cell lines, including melanoma and prostate cancer . The mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division. This compound may exert similar effects, although specific studies are still needed to confirm this.
Synthesis Methods
This compound can be synthesized through various chemical reactions. One notable method involves the reaction of benzimidazole with bromomethyl methyl ether under acidic conditions, leading to the formation of the desired product . This method highlights the importance of controlling reaction conditions to optimize yield and purity.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against several bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cytotoxicity in Cancer Cell Lines
A recent investigation into the cytotoxic effects of this compound on human melanoma cell lines demonstrated an IC50 value of 15 µM, indicating potent activity . The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as an anticancer agent.
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(bromomethyl)benzimidate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-(bromomethyl)benzaldehyde with methylamine derivatives under reflux in aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃. Microwave-assisted synthesis (e.g., 150°C for 5 minutes, as seen in analogous imidate syntheses) may improve yield and reduce side products .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from i-BuOH to MeOH) to enhance solubility of intermediates. Catalytic amounts of CS₂ or thiourea derivatives can stabilize reactive intermediates .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood due to bromomethyl group reactivity. Immediate flushing with water is critical for eye/skin exposure .
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or radical degradation. Avoid proximity to amines or nucleophiles .
Q. What spectroscopic techniques are essential for initial characterization?
- Key Methods :
- ¹H/¹³C NMR : Identify methyl ester (δ ~3.8 ppm) and bromomethyl (δ ~4.5 ppm) groups. Compare with analogs like methyl 2-bromobenzoate (δ 3.9 ppm for –OCH₃) .
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹).
- Mass Spec (EI/ESI) : Look for [M+H]⁺ or [M+Na]⁺ peaks; fragmentation patterns should align with benzimidate scaffolds .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Case Study : If ¹H NMR shows unexpected splitting in the benzimidate region, consider diastereomer formation or rotameric equilibria. Variable-temperature NMR (e.g., –40°C to 60°C) can freeze conformational changes .
- Contradiction Analysis : Cross-validate with X-ray crystallography (if crystalline) or computational DFT simulations to assign ambiguous peaks .
Q. What strategies mitigate impurity formation during large-scale synthesis?
- Impurity Profiling : Common impurities include hydrolyzed byproducts (e.g., 3-(bromomethyl)benzoic acid) or dimerization adducts. Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for isolation .
- Preventive Measures : Introduce scavengers (e.g., molecular sieves) to absorb H₂O, or employ flow chemistry to minimize residence time of reactive intermediates .
Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The C-Br bond undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C). Compare with chloromethyl analogs to assess leaving-group efficacy. Kinetic studies (GC-MS monitoring) reveal faster transmetallation rates for Br vs. Cl .
- Computational Support : Calculate bond dissociation energies (BDE) for C-Br (~65 kcal/mol) to predict stability under radical initiation conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
